

AMG319 PI3K δ -AKT signaling suppression assay

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Compound Focus: AMG319

CAS No.: 1608125-21-8

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Introduction to AMG319

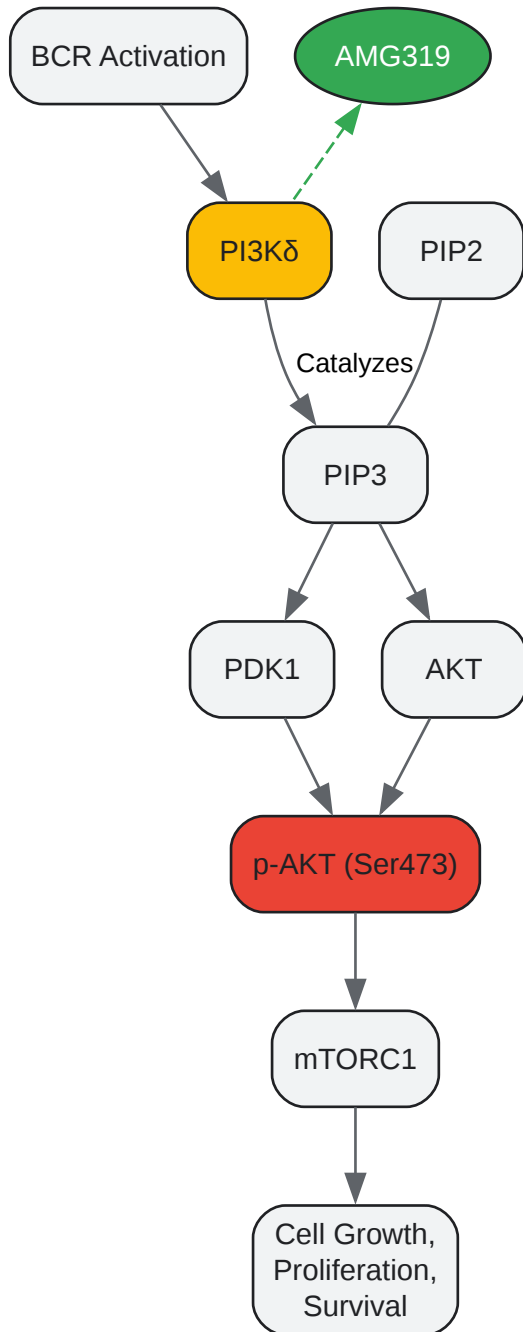
AMG319 is a potent, selective, and orally bioavailable small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform [1] [2]. The PI3K/AKT/mTOR signaling pathway is a central regulator of critical cellular processes, including growth, proliferation, and survival, and its hyperactivation is a common feature in a broad spectrum of cancers [3]. Initially investigated for inflammatory and autoimmune diseases, **AMG319** also demonstrates significant potential in oncology by inhibiting cancer cell proliferation [2]. Its high selectivity for the PI3K δ isoform, which is frequently overexpressed in both hematologic malignancies and solid tumors, makes it a valuable tool for targeted therapy research [4].

Mechanism of Action

AMG319 acts as a competitive ATP-binding site inhibitor of the PI3K δ catalytic subunit [2]. By inhibiting PI3K δ , it prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃) [3] [4]. This reduction in PIP₃ levels leads to the decreased phosphorylation and activation of key downstream effectors, including AKT (at Ser473) and PDK1 (at Thr241), thereby suppressing the entire PI3K δ -AKT-mTOR signaling axis [1] [2]. This mechanism effectively inhibits B-cell activation, proliferation, and inflammatory cytokine production [1].

The following diagram illustrates this core signaling pathway and the point of inhibition by **AMG319**:

PI3K δ -AKT Signaling Pathway and AMG319 Inhibition



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Quantitative Profiling of AMG319

AMG319 shows high potency against PI3K δ with significant selectivity over other PI3K isoforms and a wide range of other kinases [1] [5] [2].

Table 1: Selectivity profile of AMG319 against PI3K isoforms

PI3K Isoform	IC ₅₀ Value	Selectivity vs. PI3K δ
PI3K δ	18 nM [1] [5]	-
PI3K γ	850 nM [1] [5]	~47-fold
PI3K β	2.7 μ M [1]	~150-fold
PI3K α	33 μ M [1]	>1800-fold

Table 2: Functional activity of AMG319 in cellular and in vivo models

Assay/Model	Description	IC ₅₀ / Effective Dose
B-cell Proliferation	Anti-IgM/CD40L-induced [5]	8.6 nM
AKT Phosphorylation (in vitro)	Anti-IgM-induced pAKT in human B-cells [5] [2]	1.5 nM
CD69 Expression	Anti-IgD-induced in Human Whole Blood (HWB) [1]	16 nM
AKT Phosphorylation (in vivo)	Transgenic (IgMm) mice [5] [2]	1.9 nM
Inflammatory Response	KLH-induced in female Lewis rats (3 mg/kg, p.o.) [5] [2]	88% inhibition

Experimental Protocols

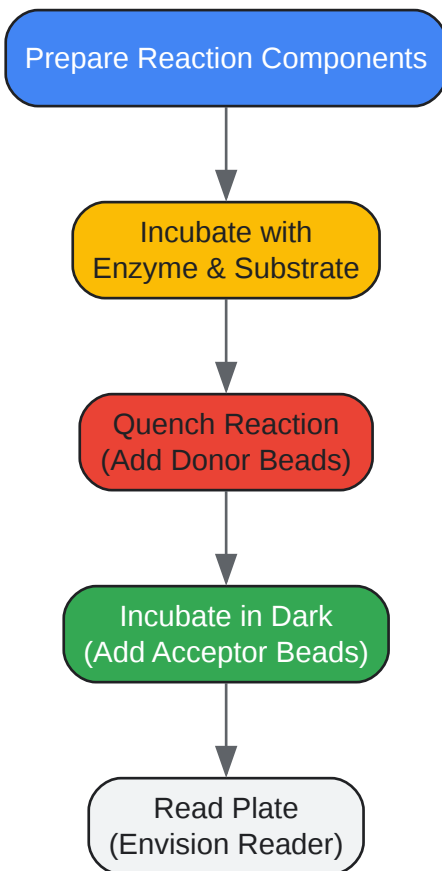
Here are detailed methodologies for key assays used to characterize **AMG319**.

In Vitro PI3K Enzyme Assay

This AlphaScreen-based protocol measures the direct inhibition of PI3K isoform activity [5] [2].

Workflow Overview:

Workflow for PI3K Enzyme Assay



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Procedure Details:

- **Reagent Preparation:**
 - **Enzyme Reaction Buffer:** 50 mM Tris-HCl (pH 7.0), 14 mM MgCl₂, 2 mM sodium cholate, 100 mM NaCl. Add 2 mM DTT fresh on the day of use [5] [2].

- **AlphaScreen Buffer:** 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.10% Tween 20, 30 mM EDTA. Add 1 mM DTT fresh on the day of use [5] [2].
 - **Compound Dilution:** Prepare a source plate with **AMG319** (e.g., 5 mM stock in DMSO) and serially dilute (e.g., 1:2 over 22 concentrations). Include DMSO-only wells for controls [2].
 - **Enzyme/Substrate Mix:** Dilute each PI3K isoform to a 2x working stock in enzyme reaction buffer. For PI3K δ , use 1.6 nM enzyme. Prepare a 2x substrate stock containing PIP2 (10 μ M) and ATP (8 μ M for PI3K δ / γ assays; 20 μ M for PI3K α / β assays) [5] [2].
- **Assay Execution:**
 - Transfer 0.5 μ L of compound from the source plate to a 384-well OptiPlate [2].
 - Add 10 μ L of the 2x enzyme stock to all wells.
 - Initiate the reaction by adding 10 μ L of the 2x substrate stock. Incubate at room temperature for 20 minutes [5] [2].
 - Quench the reaction by adding 10 μ L of a solution containing 40 nM biotinylated-IP4 and 80 μ g/mL Streptavidin Donor beads in AlphaScreen buffer. Incubate in the dark for 30 minutes [5] [2].
 - Add 10 μ L of a solution containing 40 nM PIP3-binding protein and 80 μ g/mL Anti-GST Acceptor beads. Incubate in the dark for 1.5 hours [5] [2].
 - **Detection and Analysis:**
 - Read the plate on an Envision multimode plate reader (excitation: 680 nm, emission: 520-620 nm) [5] [2].
 - Calculate % inhibition and IC₅₀ values using positive (DMSO) and negative (reference inhibitor) controls.

Cellular pAKT Suppression Assay

This protocol assesses the functional consequence of PI3K δ inhibition in human B-cells by measuring the reduction of phosphorylated AKT [2].

Procedure:

- **Cell Preparation and Treatment:**
 - Isolate human B-cells from peripheral blood.
 - Serum-starve cells to synchronize them and reduce basal signaling.
 - Pre-treat cells with **AMG319** (e.g., 0.1 to 50 nM) for 1 hour.

- Stimulate the B-cell receptor (BCR) signaling pathway by adding anti-IgM (10 µg/mL) for 15 minutes [2].
- **Cell Lysis and Western Blot:**
 - Lyse cells to extract total protein.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with specific antibodies:
 - Anti-phospho-AKT (Ser473)
 - Anti-phospho-PDK1 (Thr241)
 - Total AKT (loading control) [2].
 - Use chemiluminescence for detection and quantify band intensity to determine the level of phosphorylation inhibition.

In Vivo Efficacy Protocol

This describes a standard model used to evaluate the anti-inflammatory and signaling efficacy of **AMG319** in live animals [5] [2].

Procedure:

- **Animal Model:** Female Lewis rats.
- **Immunization:** Immunize with Keyhole Limpet Hemocyanin (KLH) to induce an immune response.
- **Dosing:** Administer **AMG319** via oral gavage (3 mg/kg), formulated in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80 [2].
- **Assessment:** Measure the KLH-induced inflammatory response. **AMG319** at 3 mg/kg has been shown to inhibit this response by 88% [5] [2].

Key Research Findings and Context

- **Clinical Relevance:** A phase 2 clinical trial (NCT02540928) investigated **AMG319** in patients with head and neck squamous cell carcinoma (HNSCC). The trial has been terminated, but prior findings showed that in patients with relapsed/refractory lymphoid malignancies, **AMG319** led to significant lymph node reduction [1] [5].
- **Splice Variant Resistance:** Recent research has identified an oncogenic PI3Kδ splice variant (PI3Kδ-S) that lacks critical drug-binding domains. PI3Kδ-S is resistant to inhibition by **AMG319** and other PI3Kδ inhibitors like Idelalisib, which may explain certain cases of drug resistance in advanced cancers [4].

Conclusion

AMG319 is a well-characterized and highly selective chemical probe for PI3K δ . The detailed application notes and protocols provided here for PI3K δ -AKT signaling suppression assays—covering biochemical, cellular, and in vivo levels—offer researchers a robust framework for incorporating this inhibitor into their experimental designs. Its clear mechanism of action and selectivity profile make it an excellent tool for investigating PI3K δ biology and its role in cancer and immune disorders.

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References

1. | CAS:1608125-21-8 | AMG inhibitor | Manufacturer BioCrick 319 PI 3 K δ [biocrick.com]
2. AMG319 (ACP-319) | PI3K δ inhibitor | CAS 1608125-21-8 [invivochem.com]
3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors [pmc.ncbi.nlm.nih.gov]
4. Aberrant PI3K δ splice isoform as a potential biomarker ... - PMC [pmc.ncbi.nlm.nih.gov]
5. AMG319 | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

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